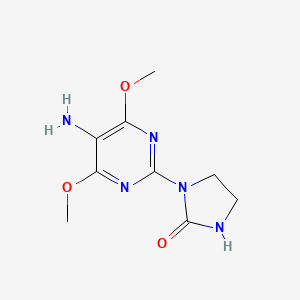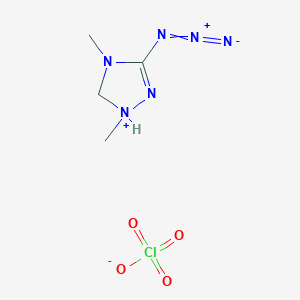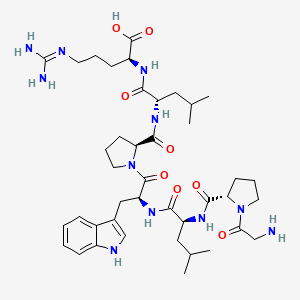
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds, which stabilize their structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
Chemistry
Peptides like Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine are used as building blocks in the synthesis of more complex molecules and as models for studying protein folding and interactions.
Biology
In biology, peptides are used to study cellular processes, signal transduction, and enzyme-substrate interactions. They can also serve as probes for identifying protein-protein interactions.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. This specific peptide could be investigated for its potential biological activity and therapeutic applications.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as additives in food products. They can also be employed in the production of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins, and modulating their activity. This interaction can trigger a cascade of cellular events, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-arginine: Contains arginine instead of ornithine.
Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-L-lysine: Contains lysine instead of ornithine.
Uniqueness
The uniqueness of Glycyl-L-prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine lies in its specific sequence and the presence of the diaminomethylidene modification on the ornithine residue. This modification could confer unique properties, such as increased stability, altered binding affinity, or enhanced biological activity.
Properties
CAS No. |
922717-72-4 |
|---|---|
Molecular Formula |
C41H63N11O8 |
Molecular Weight |
838.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H63N11O8/c1-23(2)18-29(35(54)47-28(40(59)60)12-7-15-45-41(43)44)49-38(57)33-14-9-17-52(33)39(58)31(20-25-22-46-27-11-6-5-10-26(25)27)50-36(55)30(19-24(3)4)48-37(56)32-13-8-16-51(32)34(53)21-42/h5-6,10-11,22-24,28-33,46H,7-9,12-21,42H2,1-4H3,(H,47,54)(H,48,56)(H,49,57)(H,50,55)(H,59,60)(H4,43,44,45)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
JREGBOODHQWMRX-FSJACQRISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

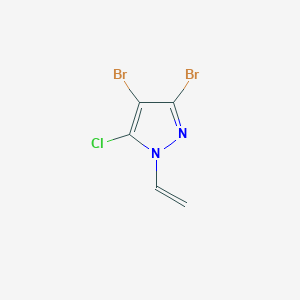
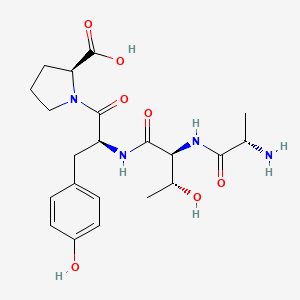
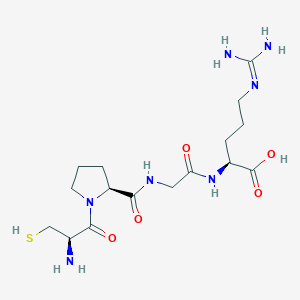
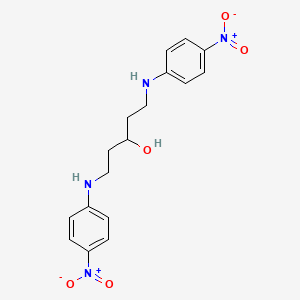
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
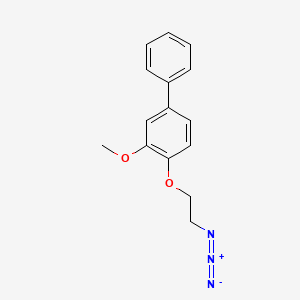
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
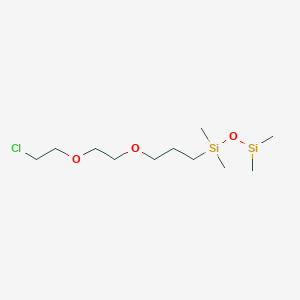
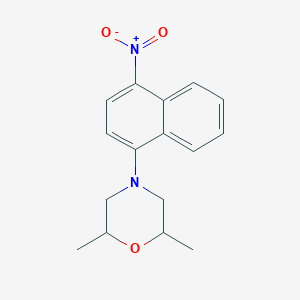
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
